molecular formula C13H17NO2 B14910302 n-(2-Methoxybenzyl)-3-methylbut-2-enamide

n-(2-Methoxybenzyl)-3-methylbut-2-enamide

Cat. No.: B14910302
M. Wt: 219.28 g/mol
InChI Key: GXUXREQFZCIEKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-3-methylbut-2-enamide typically involves the reaction of 2-methoxybenzylamine with 3-methylbut-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in the treatment of neurological disorders and its interactions with various receptors in the brain.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways in the body. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmitter release and signal transduction. This interaction can lead to changes in neurotransmitter levels and subsequent effects on mood, cognition, and behavior.

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-3-methylbut-2-enamide is structurally similar to other compounds in the benzylamine and phenethylamine families. Some of the similar compounds include:

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): Another hallucinogenic compound with a bromine substituent.

    2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): A compound with a chlorine substituent, known for its psychoactive effects.

These compounds share a common structural motif but differ in their specific substituents and pharmacological properties

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C13H17NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-8H,9H2,1-3H3,(H,14,15)

InChI Key

GXUXREQFZCIEKD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1OC)C

Origin of Product

United States

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